4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde
Description
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde (molecular formula: C₈H₉BrN₂O, molecular weight: 237.08 g/mol) is a brominated pyrazole derivative featuring a butyl chain at the N1 position and a formyl (-CHO) group at the C3 position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromine substituent at C4 enhances electrophilic reactivity, making this compound a versatile intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and heterocyclic elaborations.
For example, bromination of pyrazole carbaldehydes using brominating agents (e.g., N-bromosuccinimide) under basic conditions is a common method . Alternatively, alkylation of pre-brominated pyrazole precursors (e.g., 4-bromo-1H-pyrazole-3-carbaldehyde) with butyl halides in the presence of a base (e.g., NaH) may yield the target compound, as seen in the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol .
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-bromo-1-butylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-4-11-5-7(9)8(6-12)10-11/h5-6H,2-4H2,1H3 |
InChI Key |
DAARSIDFPMRJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-butyl-1H-pyrazole, followed by formylation to introduce the aldehyde group at the 3rd position . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The bromine and aldehyde groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- N1-Alkyl vs. In contrast, N1-aryl groups (e.g., phenyl) enhance π-π stacking interactions in crystal structures, aiding crystallographic studies .
Aldehyde Position (C3 vs. C5) :
The C3-carbaldehyde isomer (target compound) is more reactive in nucleophilic additions (e.g., hydrazone formation) than the C5-carbaldehyde isomer due to steric and electronic factors .Bromine vs. Methoxy at C4 : Bromine at C4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups (e.g., in 4-bromo-3-methoxy-1-phenyl-pyrazole) stabilize the ring system against electrophilic attack, making the latter more suitable for stable intermediates in agrochemicals .
Biological Activity
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is CHBrNO. The compound features a bromine atom at the 4-position, a butyl group at the 1-position, and an aldehyde functional group at the 3-position of the pyrazole ring. This unique substitution pattern is crucial for its biological activity.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound, including:
- Palladium-Catalyzed Cross-Coupling Reactions : Utilizing palladium as a catalyst to form carbon-carbon bonds.
- Condensation Reactions : Involving the reaction of appropriate pyrazole derivatives with aldehydes or ketones under acidic or basic conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule assembly, leading to cell cycle arrest.
- Cell Lines Tested : Significant cytotoxic effects have been observed in breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 10.0 | Apoptosis induction |
| This compound | HepG2 | 15.5 | Microtubule destabilization |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:
- Experimental Models : In vivo studies demonstrated a reduction in carrageenan-induced paw edema in mice, comparable to standard anti-inflammatory drugs like indomethacin.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as liver alcohol dehydrogenase, affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity involved in cell signaling pathways related to cancer progression and inflammation.
Case Studies
Several case studies have reported on the efficacy of pyrazole derivatives:
- Study on Breast Cancer : A study found that this compound significantly inhibited cell proliferation in MDA-MB-231 cells, with morphological changes indicative of apoptosis.
- Anti-inflammatory Effects : Another investigation demonstrated that this compound reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
